molecular formula C21H26N2OS B3634308 1-(4-Benzylpiperazin-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one

1-(4-Benzylpiperazin-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one

Cat. No.: B3634308
M. Wt: 354.5 g/mol
InChI Key: SUVZUYUUHUMPKM-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one is a chemical compound with a complex structure that includes a piperazine ring, a benzyl group, and a sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Benzylpiperazine: This intermediate can be synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Formation of 3-[(4-Methylphenyl)sulfanyl]propan-1-one: This intermediate is prepared by reacting 4-methylthiophenol with 3-chloropropanone in the presence of a base.

    Coupling Reaction: The final step involves coupling 4-benzylpiperazine with 3-[(4-methylphenyl)sulfanyl]propan-1-one under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzyl group may play a role in binding to these targets, while the sulfanyl group could influence the compound’s reactivity and stability. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperazin-1-yl)propan-1-one: Similar structure but lacks the sulfanyl group.

    1-(4-Benzylpiperazin-1-yl)-3-phenylpropan-1-one: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)propan-1-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-[(4-methylphenyl)sulfanyl]propan-1-one is unique due to the presence of both the sulfanyl group and the methyl group on the phenyl ring

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c1-18-7-9-20(10-8-18)25-16-11-21(24)23-14-12-22(13-15-23)17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVZUYUUHUMPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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